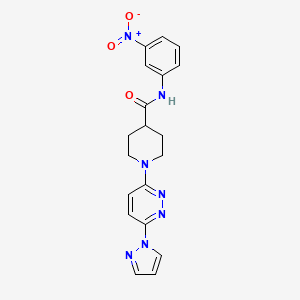
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as PP4C and belongs to the class of piperidine carboxamide derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- This compound has been involved in studies focusing on the synthesis and chemical reactions of cyclic oxalyl compounds with hydrazines or hydrazones. These studies have explored the synthesis of various derivatives, including ester or amide derivatives, nitrile, and anilinopyrazole acid derivatives, through different chemical reactions (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).
Biological Activity
- Another area of research has been the synthesis of novel compounds related to this chemical structure and their evaluation for biological activities, such as insecticidal and fungicidal activities. These studies aim to identify potential applications of these compounds in agriculture or as pharmaceuticals (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
Drug Development and Molecular Interaction
- This compound has been part of research in the development of novel inhibitors for specific enzymes, such as Mycobacterium tuberculosis pantothenate synthetase. Such studies are crucial in the development of new drugs targeting specific diseases (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
- It has also been studied for its potential molecular interactions, such as the antagonist activity with the CB1 cannabinoid receptor, which is significant in understanding the molecular mechanisms of various drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Crystal Structure and Antimicrobial Evaluation
- Research has also been conducted on the crystal structure characterization and biological activity assessment of this compound. Such studies can provide insights into the physical properties and potential therapeutic uses (Li, Fengyun, Zhu, Yu-Jiea, Fan, Zhi-Jin, Xu, Jing-hua, Guo, Xiao-feng, Zong, Guang-ning, Song, Hai-bin, Chen, Lai, Yin-Qi, Qian, Xiao-lin, Ma, Liu-Yong, & Wang, Jia-Ran, 2015).
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(21-15-3-1-4-16(13-15)26(28)29)14-7-11-24(12-8-14)17-5-6-18(23-22-17)25-10-2-9-20-25/h1-6,9-10,13-14H,7-8,11-12H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZXGLQPMGCQHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

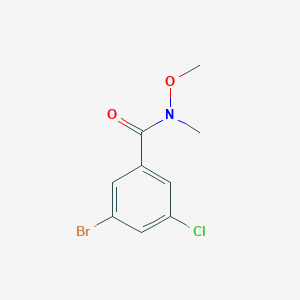
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2380274.png)

![1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380276.png)
![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)
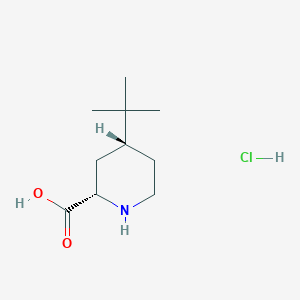
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2380281.png)

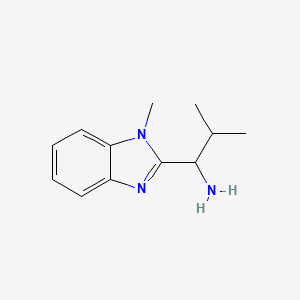
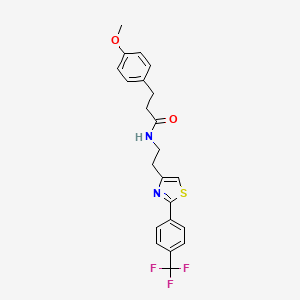
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380287.png)
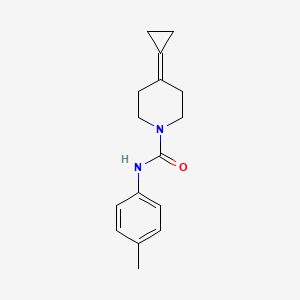
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2380291.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2380292.png)